molecular formula C12H14O3 B13015926 3-Methoxy-1-phenylcyclobutanecarboxylic acid

3-Methoxy-1-phenylcyclobutanecarboxylic acid

Cat. No.: B13015926
M. Wt: 206.24 g/mol
InChI Key: BKHRPBXTZLCMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-1-phenylcyclobutanecarboxylic acid is an organic compound with the molecular formula C12H14O3 It is a derivative of cyclobutanecarboxylic acid, featuring a methoxy group and a phenyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1-phenylcyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-phenylcyclobutanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the methoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-1-phenylcyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-oxo-1-phenylcyclobutanecarboxylic acid.

    Reduction: Formation of 3-methoxy-1-phenylcyclobutanemethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-1-phenylcyclobutanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-phenylcyclobutanecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The methoxy and phenyl groups can enhance binding affinity and selectivity towards these targets, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

    1-Phenylcyclobutanecarboxylic acid: Lacks the methoxy group, which may affect its reactivity and applications.

    3-Methoxy-1-cyclobutanecarboxylic acid:

    3-Methoxy-1-phenylpropanoic acid: A structurally similar compound with different ring size, affecting its chemical behavior.

Uniqueness: 3-Methoxy-1-phenylcyclobutanecarboxylic acid is unique due to the presence of both methoxy and phenyl groups on the cyclobutane ring

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3-methoxy-1-phenylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H14O3/c1-15-10-7-12(8-10,11(13)14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)

InChI Key

BKHRPBXTZLCMOJ-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C1)(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.